Computed LogP Comparison: p-Tolyl vs. Phenyl vs. Methyl N1-Substituted Analogs
The p-tolyl-substituted target compound exhibits a computed LogP of 1.50, which is 0.31 log units higher than the unsubstituted 1-phenyl analog (LogP 1.19) and 4.00 log units higher than the 1-methyl analog (CLogP −2.50) . Because all three compounds share an identical topological polar surface area (TPSA = 64.85), this LogP difference is the sole driver of predicted differential membrane partitioning . An increase of 0.31 log units corresponds to an approximately 2.0-fold higher predicted octanol/water partition coefficient for the p-tolyl compound relative to the phenyl analog.
| Evidence Dimension | Computed octanol/water partition coefficient (LogP, same computational method) |
|---|---|
| Target Compound Data | LogP = 1.50322 (TPSA = 64.85) |
| Comparator Or Baseline | 1-Phenyl analog: LogP = 1.1948 (TPSA = 64.85); 1-Methyl analog: CLogP = −2.502 (TPSA not reported by same vendor) |
| Quantified Difference | ΔLogP (p-tolyl – phenyl) = +0.308 log units (~2.0-fold higher partitioning); ΔLogP (p-tolyl – methyl) = +4.005 log units (~10,000-fold higher partitioning) |
| Conditions | Vendor-computed values from Leyan (Shanghai Haohong Biomedical); computational method presumed identical within vendor catalog |
Why This Matters
When selecting a sulfonyl chloride building block for medicinal chemistry campaigns, a 2-fold difference in predicted lipophilicity can shift a conjugate from undetectable membrane permeability to measurable cell penetration, directly impacting cellular assay outcomes.
